molecular formula C16H23NO B7632288 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine

1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine

Cat. No.: B7632288
M. Wt: 245.36 g/mol
InChI Key: YFALJFIVXVCSRL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Properties

IUPAC Name

1-cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-18-16-9-5-4-8-15(16)13-10-11-17(12-13)14-6-2-3-7-14/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFALJFIVXVCSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the cyclization of appropriate precursors, such as the reaction of 1-(2-methoxyphenyl)piperazine with oxetane catalyzed by Yb(OTf)3 in acetonitrile .

Chemical Reactions Analysis

1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties compared to other similar compounds.

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